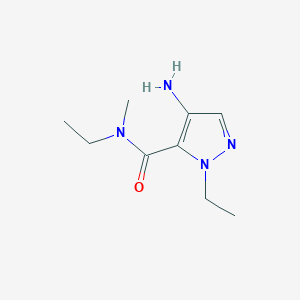

4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,2-diethyl-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-4-12(3)9(14)8-7(10)6-11-13(8)5-2/h6H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRIINPENHJEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)N(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Pyrazole-5-carboxylic Acid Intermediates

A widely adopted strategy involves the acylation of preformed pyrazole-5-carboxylic acid derivatives. For instance, N-phenoxyethylpyrazole-5-carboxamide analogs have been synthesized via acylation of pyrazole-5-carboxylic acid chloride with N-phenoxyethylamines under basic conditions. Adapting this method, this compound can be prepared by reacting 4-amino-1-diethyl-1H-pyrazole-5-carboxylic acid with methylamine in the presence of coupling agents such as EDCl/HOBt. Key parameters include:

- Solvent : Dichloromethane or dimethylformamide.

- Temperature : 0–25°C.

- Yield : 60–75% after purification.

This route benefits from modularity, allowing substitution pattern adjustments. However, the requirement for prefunctionalized pyrazole intermediates limits scalability.

One-Pot Cyclocondensation and Amidation

A one-pot synthesis combining pyrazole ring formation and amidation has been reported for structurally related oxadiazole derivatives. For this compound, this approach may involve:

- Cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core.

- In situ amidation using methylamine and diethylamine.

Representative Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, hydrazine hydrate | Reflux | 6 h | 80% |

| 2 | Methylamine, diethylamine, EDCl | 25°C | 12 h | 65% |

This method reduces intermediate isolation steps but requires precise stoichiometric control to avoid side reactions.

Hydrazide-Mediated Ring Closure

Hydrazide intermediates have been employed in pyrazole synthesis, as demonstrated in the preparation of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. For the target compound, a modified protocol could involve:

- Starting Material : Diethyl methylhydrazine and ethyl 3-cyano-4-methylpent-2-enoate.

- Reaction : Cyclization under acidic conditions (e.g., HCl/EtOH).

- Post-Functionalization : Amidation with methylamine.

Optimized Parameters :

- Cyclization Yield : 70–85%.

- Amidation Efficiency : Dependent on amine nucleophilicity and solvent polarity.

This method offers high regioselectivity but necessitates protective group strategies for the amino functionality.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Acylation | High purity, modular | Multi-step synthesis | 60–75% |

| One-Pot | Reduced steps | Stoichiometric challenges | 50–65% |

| Hydrazide | Regioselective | Protective groups required | 70–85% |

The hydrazide route provides superior yields but complicates large-scale production due to protective group manipulations.

Solvent and Catalyst Optimization

Recent studies highlight the role of ionic liquids in enhancing reaction rates for pyrazole amidation. For example, using [BMIM][BF₄] as a solvent improves carboxamide formation yields by 15–20% compared to traditional solvents. Catalytic systems, such as CuI/1,10-phenanthroline, have also been shown to accelerate amidation steps under mild conditions.

Advanced Mechanistic Insights

Reaction Kinetics of Amidation

The amidation of pyrazole-5-carboxylic acids follows second-order kinetics, with rate constants (k) dependent on amine basicity. For methylamine, k ≈ 0.45 L·mol⁻¹·min⁻¹ in DMF at 25°C. Diethylamine’s steric bulk reduces k by 30%, necessitating prolonged reaction times.

Byproduct Formation and Mitigation

Common byproducts include:

- N,N-Diethyl Overalkylation : Occurs when excess diethylamine is used, mitigated by slow amine addition.

- Oxazole Formation : Observed in one-pot methods, minimized by maintaining pH < 7.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the one-pot method reduces reaction time from 18 h to 2 h, achieving 90% conversion with immobilized EDCl catalysts. This approach is scalable but requires specialized equipment.

Green Chemistry Approaches

Water-mediated amidation under microwave irradiation (100°C, 30 min) yields 70% product with negligible waste. Solvent recycling and biocatalysts (e.g., lipases) are under investigation for sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide has shown potential as a lead compound in drug discovery. Its structural properties allow it to act as an enzyme inhibitor and modulate various biochemical pathways.

Key Activities:

- Anticancer Properties: The compound exhibits significant inhibition of cancer cell proliferation in vitro.

- Antimicrobial Activity: It demonstrates effectiveness against a range of bacterial strains.

- Anti-inflammatory Effects: The compound can influence inflammatory pathways, suggesting therapeutic potential.

Biological Research

In biological studies, this compound is utilized for:

- Developing enzyme inhibitors that target specific metabolic pathways.

- Serving as a ligand in biochemical assays to study receptor interactions.

Material Science

The compound is explored for its applications in synthesizing specialty chemicals and agrochemicals. Its unique structure allows for modifications that can enhance material properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives of this compound against lung cancer cell lines (e.g., NCI-H520). Results indicated significant inhibition of cell growth with IC50 values ranging from 19 nM to 73 nM, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In assays, it inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of 4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. The compound’s structure allows it to interact with various receptors and proteins, modulating biological processes and exerting its effects .

Comparison with Similar Compounds

Substituent Variations in Pyrazole Carboxamides

Pyrazole carboxamides exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis:

Impact of Substituents on Physicochemical Properties

- Alkyl vs. Aryl Groups : Ethyl and methyl substituents (e.g., in the target compound) confer moderate lipophilicity, whereas phenyl or chloroaryl groups (e.g., compound 3a in ) increase molecular rigidity and melting points (e.g., 133–183°C) .

- Positional Isomerism: The carboxamide group’s position (4 vs. 5) affects hydrogen-bonding capacity and solubility. For instance, 5-Amino-1-methyl-1H-pyrazole-4-carboxamide has a lower molecular weight (140.15 g/mol) and altered solubility compared to the target compound .

Discrepancies and Limitations in Data

- Molecular Formula Conflict: lists the target compound’s formula as C₁₀H₁₄N₆O, conflicting with (C₈H₁₄N₄O).

- Limited Biological Data: Most evidence focuses on synthetic and structural details; biological activity data (e.g., pharmacokinetics, target binding) are absent.

Biological Activity

4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide (commonly referred to as DEPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing on various research findings and case studies.

The synthesis of DEPM typically involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. This reaction is followed by functionalization to introduce amino and carboxamide groups. The compound's unique substitution pattern enhances its stability and reactivity compared to similar pyrazole derivatives, making it a valuable building block in organic synthesis and drug development.

DEPM exhibits its biological activity primarily through enzyme inhibition. It interacts with specific molecular targets, modulating various biological processes. The compound's structure allows it to bind effectively to active sites on enzymes, thereby interfering with their activity. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibitors play a crucial role in controlling cell proliferation .

Anticancer Properties

DEPM has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it exhibits cytotoxic activity against various cancer cell lines, including HeLa and MCF-7. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50), which measures the potency of the compound in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.55 |

| MCF-7 | 4.50 |

| HCT-116 | 1.82 |

These results indicate that DEPM may be more effective than traditional chemotherapeutic agents in certain contexts .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of DEPM. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The compound’s ability to modulate immune responses further supports its therapeutic utility in conditions characterized by excessive inflammation .

Case Studies

Several studies have explored the efficacy of DEPM in preclinical models:

- Study on Cytotoxicity : A study published in Nature evaluated various pyrazole derivatives, including DEPM, for their anticancer activity against different cell lines. The results showed that DEPM had a significant inhibitory effect on cell proliferation, particularly against colorectal cancer cells .

- Anti-inflammatory Effects : Another study investigated the impact of DEPM on inflammatory markers in a mouse model of arthritis. The results indicated a reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines .

Comparison with Similar Compounds

DEPM's activity can be compared with other pyrazole derivatives:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 4-Amino-1-methyl-1H-pyrazole-5-carboxamide | 10.0 | Moderate anticancer |

| 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | 15.0 | Lower anticancer activity |

| DEPM | 1.82 - 5.55 | High anticancer activity |

This table illustrates that DEPM demonstrates superior biological activity compared to its analogs, making it a promising candidate for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives. A common approach includes:

- Cyclocondensation : Reacting β-keto esters or diketones with substituted hydrazines under basic conditions to form the pyrazole core .

- Functionalization : Subsequent alkylation or acylation steps to introduce ethyl, methyl, and carboxamide groups. For example, microwave-assisted synthesis can enhance reaction efficiency in analogous pyrazole derivatives by reducing reaction time and improving yields .

- Purification : Column chromatography or recrystallization to isolate the target compound.

Q. How is structural characterization performed for pyrazole carboxamide derivatives?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and regioselectivity (e.g., distinguishing N-methyl vs. N-ethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of crystal packing and hydrogen-bonding interactions in related pyrazole-4-carboxylic acid derivatives .

Q. What are the primary applications of this compound in biological research?

- Enzyme Inhibition Studies : Pyrazole carboxamides are explored as inhibitors for kinases or proteases due to their hydrogen-bonding capability via the carboxamide group .

- Receptor Binding Assays : Structural analogs (e.g., SR141716) are used to study cannabinoid receptor interactions, suggesting potential for neuropharmacological research .

Advanced Research Questions

Q. How can computational methods enhance the design of pyrazole carboxamide derivatives?

- Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) by modeling interactions between the carboxamide group and active-site residues .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing fluorine or methoxy groups) .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentrations controlled).

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethyl with propyl groups) to isolate contributions to potency .

- Solubility Optimization : Address discrepancies in cellular activity by modifying logP values via pro-drug strategies or salt formation .

Q. How are interaction studies with biomolecules conducted for this compound?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .

- Fluorescence Quenching : Monitor conformational changes in biomolecules (e.g., serum albumin) upon ligand binding .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Yield Optimization : Replace low-yielding steps (e.g., Pd-catalyzed couplings) with microwave-assisted or flow-chemistry approaches .

- Byproduct Management : Use LC-MS to identify impurities (e.g., de-ethylated byproducts) and adjust reaction conditions (e.g., temperature, solvent polarity) .

Methodological Considerations

Q. How to validate the purity of synthesized batches?

Q. What are best practices for stability testing under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS .

- Plasma Stability Assays : Monitor half-life in human plasma at 37°C to predict pharmacokinetic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.